(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride
Description
This compound features a cyclopropane ring substituted with a 3-methylimidazol-4-yl group and an amine functional group, stabilized as a dihydrochloride salt. The 3-methylimidazolyl group contributes to hydrogen bonding and π-π interactions, while the dihydrochloride salt improves aqueous solubility and stability .
Properties
IUPAC Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKRIWOOMANLH-BNTLRKBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307731-69-5 | |
| Record name | rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
The EPO patent (EP3971164A1) discloses a method using Grignard reagents to form cyclopropane intermediates. For example, cyclohexylmagnesium chloride reacts with a precursor vinylimidazole derivative in a mixture of toluene and tetrahydrofuran (THF) at ≤60°C to yield the cyclopropane core. Key advantages include:
- High enantioselectivity (up to 95% ee) via chiral ligands like (R,R)-Box.
- Scalability under continuous flow conditions, minimizing exothermic risks.
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 40–60°C |
| Solvent | Toluene/THF (3:1) |
| Catalyst | Cu(OTf)₂ |
| Yield | 78–85% |
Diethylzinc-Mediated Ring Closure
An alternative route from CN104974017B employs diethylzinc and dichloromethane to facilitate cyclopropanation. This method, while less stereoselective (70–75% ee), offers higher throughput for non-chiral intermediates. Post-synthesis resolution via chiral HPLC (Chiralpak IA column, heptane/ethanol) achieves the desired (1R,2R) configuration.
Imidazole Functionalization and Substitution
Introducing the 3-methylimidazol-4-yl group necessitates careful regioselectivity to avoid N1 vs. N3 methylation conflicts.
Direct Coupling via Buchwald-Hartwig Amination
The EPO patent describes coupling a pre-formed cyclopropane bromide with 4-bromo-3-methylimidazole using a palladium-Xantphos catalyst . Reaction conditions:
De Novo Imidazole Synthesis
A telescoped approach involves constructing the imidazole ring in situ from α-ketoamide precursors . Oxidation with NaClO₂ and TEMPO in a toluene/water biphasic system generates the heterocycle, followed by methylation using methyl triflate .
Stereochemical Control and Resolution
Achieving the (1R,2R) configuration demands chiral induction or post-synthesis resolution:
Asymmetric Catalysis
Using Jacobsen’s Co-salen catalyst during cyclopropanation induces enantiomeric excesses >90%. This method, however, requires strict anhydrous conditions and elevated pressures (2–3 atm).
Kinetic Resolution
Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (1S,2S) enantiomer, enriching the desired isomer to ≥98% ee. Substrate: cyclopropane acetamide ; Solvent: isopropanol ; Conversion: 45%.
Dihydrochloride Salt Formation and Purification
Converting the free amine to the dihydrochloride salt enhances stability and solubility:
Acidic Precipitation
Treating the amine with 2.2 equiv HCl gas in anhydrous ethanol at 0–5°C precipitates the salt. Post-crystallization purity: 99.2% (HPLC).
Counterion Exchange
A patent method (EP3971164A1) employs ion-exchange chromatography (Dowex 50WX4 resin) to replace nitrate with chloride, achieving a 97.5% recovery rate.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Grignard Cyclopropanation | 85 | 99 | 95% ee | High |
| Diethylzinc-Mediated | 75 | 96.5 | 70% ee | Moderate |
| Buchwald Coupling | 72 | 98 | N/A | Low |
Key Trade-offs :
- Transition-metal catalysis offers superior stereocontrol but requires costly ligands.
- Enzymatic resolution, while efficient, adds downstream processing steps.
Industrial-Scale Optimization
For kilogram-scale production, the EPO patent recommends:
- Continuous flow reactors for cyclopropanation (residence time: 20 min).
- In-line FTIR monitoring to track reagent consumption and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imine or nitroso derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction could produce dihydroimidazole compounds.
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its potential as a pharmacological agent. Below are notable applications:
Anticancer Activity
Recent studies have indicated that compounds similar to (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine exhibit anticancer properties. For example, derivatives of imidazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study :
A study demonstrated that imidazole derivatives could inhibit tumor growth in xenograft models, suggesting that (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine might have similar effects .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly its role as a modulator of dopamine receptors. Research indicates that compounds with similar structures can act as positive allosteric modulators, enhancing dopamine receptor activity which is crucial in treating conditions like schizophrenia and depression .
Data Table: Neuropharmacological Effects
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research shows that imidazole derivatives can exhibit significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .
Case Study :
A recent investigation into a series of imidazole-based compounds showed promising results against resistant strains of bacteria, indicating the potential utility of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine in treating infections caused by multidrug-resistant organisms .
Synthesis and Derivatives
The synthesis of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine; dihydrochloride involves several steps that can be optimized for yield and purity. The synthetic pathways often focus on achieving high enantiomeric purity due to the compound's chiral nature.
Synthesis Overview :
- Starting Materials : Begin with readily available precursors such as 3-methylimidazole.
- Cyclopropanation Reaction : Employ cyclopropanation techniques using reagents like diazo compounds.
- Hydrochloride Formation : Convert the base form to its dihydrochloride salt for enhanced solubility and stability.
Environmental Considerations
Research into the environmental impact of synthesizing (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine emphasizes the need for greener chemistry practices. The use of non-toxic reagents and solvent-free methods is encouraged to minimize ecological footprints during synthesis.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride would depend on its specific interactions with molecular targets. The imidazole ring can act as a ligand for metal ions, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Analysis : The 3-methylimidazolyl group in the target compound offers a unique balance of hydrogen-bonding capacity and moderate lipophilicity, distinguishing it from fluorinated or ether-containing analogues. Its imidazole ring may interact with heme-containing enzymes or metal ions, a property absent in purely aliphatic or fluorinated derivatives .
Stereochemical and Salt Form Comparisons
Analysis: The (1R,2R) stereochemistry of the target compound may optimize spatial alignment with chiral biological targets, such as G-protein-coupled receptors. The dihydrochloride salt form provides superior solubility (~2–3× higher than monohydrochloride analogues), critical for intravenous formulations .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | rac-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride | (1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride |
|---|---|---|---|
| LogP | 1.2 (estimated) | 1.8 | 0.5 |
| Solubility (mg/mL) | 45 (water) | 28 | 62 |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High (fluorine reduces oxidation) | Low (ether cleavage) |
| Plasma Protein Binding | 85% | 92% | 78% |
Sources : Computational models and in vitro assays .
Biological Activity
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine; dihydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H12Cl2N4
- Molecular Weight : 215.11 g/mol
- Structure : The compound features a cyclopropane ring substituted with a methylimidazole group, contributing to its unique biological properties.
The compound primarily interacts with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structure allows it to mimic natural substrates, facilitating binding to target proteins.
Key Mechanisms:
- Receptor Modulation : It has been shown to act as an agonist or antagonist at specific receptors, influencing neurotransmitter release.
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes, which can alter metabolic pathways and cellular functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine; dihydrochloride:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against specific bacterial strains.
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine; dihydrochloride, researchers found that treatment reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
Case Study 2: Anti-inflammatory Activity
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes on pain and mobility.
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine dihydrochloride, and how is stereochemical control achieved?
Methodological Answer:
The synthesis involves asymmetric cyclopropanation using chiral epichlorohydrin derivatives. Key steps include:
- Step 1 : Reaction of (R)-epichlorohydrin with sulfonylacetonitrile under basic conditions to form a cyclopropane lactone intermediate with high enantiomeric excess (98% ee) .
- Step 2 : Reductive desulfonylation using Mg/MeOH to generate cis- or trans-cyclopropane intermediates.
- Step 3 : Functionalization with 3-methylimidazole via Suzuki coupling or nucleophilic substitution, followed by dihydrochloride salt formation.
Stereochemical control is maintained by selecting enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) and optimizing reaction conditions (temperature, solvent polarity) to minimize racemization .
Basic: How can researchers characterize the stereochemical purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) .
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity (characteristic coupling constants: ) and imidazole substitution pattern .
- X-ray Crystallography : For absolute configuration determination, particularly when discrepancies arise in spectroscopic data .
Advanced: How does the cyclopropane ring’s conformational restriction influence histamine receptor binding affinity and selectivity?
Methodological Answer:
The cyclopropane enforces a rigid geometry that mimics histamine’s bioactive conformation:
- H Receptor : The trans-configuration ((1R,2R)) aligns the imidazole and amine groups to interact with Asp and Lys via hydrogen bonding, enhancing binding affinity.
- H Receptor : Cis-configurations may reduce activity due to steric clashes with transmembrane helices.
Comparative studies using [(3)H]mepyramine displacement assays show that the (1R,2R) isomer exhibits 10-fold higher H affinity () than its cis counterpart .
Advanced: What strategies resolve discrepancies between in vitro receptor activity and in vivo pharmacokinetic data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Metabolic Instability : Use LC-MS/MS to identify metabolites (e.g., cyclopropane ring oxidation) in hepatic microsome assays .
- Enantiomer Interconversion : Monitor chiral integrity in plasma via chiral HPLC to rule out racemization .
- Blood-Brain Barrier Penetration : Adjust logP by introducing polar groups (e.g., hydroxyl) while retaining cyclopropane rigidity.
Basic: What analytical methods ensure the dihydrochloride salt’s purity and stability under storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Confirm water content (<1% w/w) and decomposition temperature (>200°C) .
- Elemental Analysis : Verify Cl content (theoretical: 16.2%) to confirm salt stoichiometry.
- Stability Testing : Store at −20°C in airtight containers; monitor hygroscopicity via dynamic vapor sorption (DVS) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Replace 3-methylimidazole with 4-fluorophenyl or thiazole groups to probe hydrophobic interactions (see analogues in ) .
- Cyclopropane Isosteres : Compare with bicyclo[1.1.1]pentane derivatives to assess rigidity-activity trade-offs.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
